Deoxy Blebbistatin

Myosin II ATPase inhibition Negative control Structure-activity relationship

Blebbistatin-based experiments require a genuine inactive control to rule out off-target effects. Deoxy Blebbistatin, lacking the C15 hydroxyl, shows no myosin II ATPase inhibition above 100 µM (>200× difference vs. active analogs). • Confirms myosin II-dependent phenotypes when run in parallel with active blebbistatin derivatives • Eliminates phototoxic hydroxyl radical generation under 450-490 nm excitation for live-cell imaging • >99% reduced fluorescence vs. blebbistatin-no interference with blue-green fluorescent readouts Full analytical documentation provided. Standard global B2B shipping.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 856925-72-9
Cat. No. B016173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Blebbistatin
CAS856925-72-9
Synonyms1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; 
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4
InChIInChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)
InChIKeyRBHOGGBFJPVUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Blebbistatin: Myosin II Negative Control


Deoxy Blebbistatin (CAS 856925-72-9) is a synthetic derivative of the well-characterized myosin II inhibitor blebbistatin, distinguished by the absence of the C15 hydroxyl group present in the parent compound [1]. This single structural deletion abolishes the key hydrogen-bonding interaction with the myosin II motor domain that is essential for ATPase inhibition, rendering Deoxy Blebbistatin functionally inactive against myosin II. Consequently, it is employed primarily as a negative control compound in studies dissecting myosin II-dependent cellular processes such as cytokinesis, cell motility, and cytoskeletal remodeling [1]. The removal of the hydroxyl moiety also fundamentally alters the molecule's photophysical behaviour, eliminating the excited-state intramolecular proton transfer (ESIPT) that underpins blebbistatin's strong fluorescence and phototoxicity [2].

Structurally inactive myosin II negative control
Phototoxicity-free control for live-cell imaging
Negligible fluorescence for high-content screening assays

Deoxy Blebbistatin: Irreplaceable Specificity Control


Deoxy Blebbistatin cannot be interchanged with other blebbistatin-class compounds such as para-nitroblebbistatin, para-aminoblebbistatin, or (S)-blebbistatin itself, because it is the only member of the family that is deliberately inactive against myosin II [1]. While active blebbistatin analogs exhibit nanomolar- to low-micromolar IC₅₀ values across myosin II isoforms, Deoxy Blebbistatin shows no detectable ATPase inhibition above 100 μM, a difference of more than two orders of magnitude. Substituting Deoxy Blebbistatin with an active analog—or vice versa—would completely invert the experimental interpretation, converting a specificity control into an active treatment and invalidating conclusions about myosin II dependence. The quantitative evidence below establishes exactly where this compound differentiates and why it cannot be replaced by any active myosin II inhibitor.

Attribute
Deoxy Blebbistatin (This Product)
Active Blebbistatin Analogs
Myosin II binding
No target engagement
Potent inhibition (IC₅₀ 0.5–5 µM)
Phototoxicity
Structurally absent
High, blue-light triggered
Fluorescence
Negligible (
Strong, ESIPT-mediated
Experimental role
Negative control
Active treatment

Substituting an active analog for Deoxy Blebbistatin would invert the experimental interpretation, converting a specificity control into an active treatment and invalidating myosin II-dependence conclusions.

Deoxy Blebbistatin: Key Differentiation Evidence


Myosin II ATPase Inactivity Validation

Deoxy Blebbistatin exhibits no measurable inhibition of myosin II ATPase activity at concentrations up to 100 µM, in contrast to the parent compound blebbistatin, which potently inhibits striated muscle myosin II and nonmuscle myosin IIA/IIB with IC₅₀ values between 0.5 and 5 µM [1]. This represents a >20- to >200-fold difference in inhibitory potency, directly attributable to the missing C15 hydroxyl group that forms a critical hydrogen bond with the myosin II motor domain [2]. The complete loss of function is reproducible across rabbit skeletal muscle myosin S1 and vertebrate nonmuscle myosin II isoforms.

Myosin II ATPase Inactivity
Head-to-head
IC₅₀ >100 µM vs 0.5–5 µM
Target Blebbistatin
≥20–200-fold less potent
Supports negative control validation
Reproducible across skeletal and nonmuscle myosin II
Myosin II ATPase inhibition Negative control Structure-activity relationship

Eliminated Phototoxicity for Live-Cell Imaging

Blebbistatin is well-documented to cause severe phototoxicity in cultured cells upon illumination with blue light (450–490 nm), mediated by hydroxyl radical release from its photoexcited state [1][2]. Deoxy Blebbistatin lacks the hydroxyl group required for this photolytic radical generation, and femtosecond transient absorption spectroscopy reveals that it instead undergoes a distinct ultrafast intramolecular hydrogen atom transfer (IHAT) from the C1 position within 8 ps, converting to an enol form that is not phototoxic [3]. While quantitative phototoxicity indices are not directly compared in a single assay, the photochemical mechanism is structurally eliminated in Deoxy Blebbistatin, completely abrogating the light-dependent cytotoxicity that plagues blebbistatin-based experiments.

Phototoxicity Elimination
Class-level
No hydroxyl radical generation
IHAT to non-toxic enol form
Supports live-cell imaging protocol selection
Photochemical pathway structurally absent
Phototoxicity Live-cell imaging Blue light sensitivity

Negligible Fluorescence Interference

Blebbistatin exhibits strong fluorescence due to an excited-state intramolecular proton transfer (ESIPT) involving its C15 hydroxyl group, generating substantial background signal in fluorescence-based readouts and forming fluorescent precipitates above 10 µM in aqueous buffers [1][2]. Deoxy Blebbistatin lacks this hydroxyl group and consequently cannot undergo ESIPT; its fluorescence emission is reported as less than 1% of that of blebbistatin under equivalent excitation conditions [2]. The photophysical investigation confirms that the primary excited-state relaxation pathway is IHAT to an enol product rather than radiative ESIPT decay, resulting in negligible fluorescence interference [3].

Fluorescence Interference
Reported
>99% reduction vs blebbistatin
Maintains assay signal-to-noise ratio
No ESIPT fluorescence; compatible with GFP/FITC
Fluorescence interference Assay background ESIPT

Lack of Key Hydroxyl-Mediated Binding

The co-crystal structure of (S)-blebbistatin bound to the Dictyostelium discoideum myosin II motor domain (PDB 1YV3) reveals that the C15 hydroxyl group forms a hydrogen-bonding network with the main-chain carbonyl of Leu262 and the amide hydrogen of Gly240, stabilizing the inhibitor in the nucleotide-binding pocket [1][2]. Deoxy Blebbistatin lacks this hydroxyl group and therefore cannot establish these critical hydrogen bonds, resulting in negligible binding affinity. Molecular modeling and the complete loss of ATPase inhibition confirm that the hydroxyl deletion is sufficient to ablate target engagement, establishing Deoxy Blebbistatin as a structurally validated inactive control [3].

Binding Structural Basis
Head-to-head
No H-bond with Leu262/Gly240
X-ray crystallography
IC₅₀ shift from 0.5–5 µM to >100 µM
Confirms structural basis for inactivity
C15 hydroxyl deletion abolishes binding
Myosin II crystal structure Ligand binding Structure-activity relationship

Deoxy Blebbistatin: Key Research Applications


Myosin II Phenotype Negative Control

In any experiment where blebbistatin or its active analogs are used to implicate myosin II in a cellular process—cytokinesis, cell migration, adhesion, or contraction—Deoxy Blebbistatin must be run in parallel at equivalent concentrations (up to 100 µM) as the inactive control. The >20- to >200-fold difference in IC₅₀ [1] provides assurance that effects observed under blebbistatin treatment are genuinely myosin II-dependent and not due to off-target activity or vehicle artefacts.

Phototoxicity-Free Live-Cell Microscopy

When imaging GFP- or fluorescein-labeled myosin II or actin in living cells under blue-light excitation, Deoxy Blebbistatin serves as the appropriate control compound because it does not generate phototoxic hydroxyl radicals [2]. Unlike blebbistatin, which kills cells upon 450–490 nm irradiation [3], Deoxy Blebbistatin eliminates phototoxicity as a confounding variable, enabling the true contribution of myosin II inhibition to be isolated from light-induced cytotoxicity.

Low-Background Fluorescence Assays

For high-throughput or high-content screening assays relying on fluorescence readouts in the blue-green spectrum, Deoxy Blebbistatin's >99% reduction in fluorescence emission relative to blebbistatin [4] ensures that the compound itself does not contribute to the measured signal. This property is critical when quantifying subtle changes in fluorescent reporter intensity, where blebbistatin's high fluorescence would swamp the assay window.

Binding-Incompetent Control for Biochemical Studies

In co-crystallization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments designed to validate the specificity of myosin II–ligand interactions, Deoxy Blebbistatin provides a structurally defined negative reference. Its inability to form the hydrogen-bonding triad with Leu262 and Gly240 [5] ensures that any binding signal observed with active blebbistatin derivatives is specific and target-mediated.

Application
Selection Property
Validation Focus
Myosin II phenotype negative control
Structurally validated target disengagement
Confirm lack of myosin II ATPase inhibition in parallel with active inhibitor
Phototoxicity-free live-cell imaging
Non-phototoxic control compound
Verify absence of blue-light-induced cytotoxicity in microscopy protocols
Low-background fluorescence assays
Negligible fluorescence emission
Ensure no spectral crosstalk with GFP/FITC channels in HCS or plate-reader assays
Binding-incompetent biochemical reference
Structural inability to bind myosin II motor domain
Validate that binding signals in SPR/ITC are target-specific and not artefactual
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